2-Methyl-6-(Pyrrolidin-1-yl)pyridiniumchlorid

Übersicht

Beschreibung

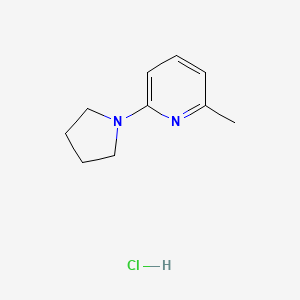

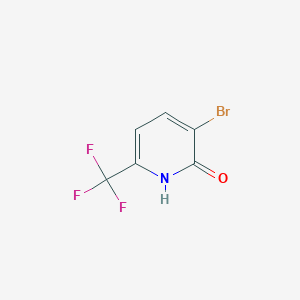

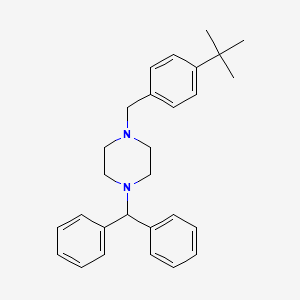

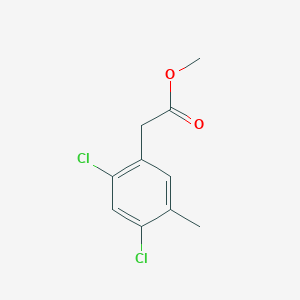

“2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is structurally similar to known stimulants .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be analyzed based on its formula, C10H15ClN2 . The compound contains a pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis

The chemical reactivity of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be inferred from related compounds. For instance, simple pyrrolidine derivatives have been reacted with cinnamaldehyde to produce tricyclic products .Wissenschaftliche Forschungsanwendungen

Neurologische Forschung

2-Methyl-6-(Pyrrolidin-1-yl)pyridiniumchlorid wurde auf seinen potenziellen Einfluss auf nikotinerge Acetylcholinrezeptoren (nAChRs) untersucht, die im Gehirn von Personen mit Autismus verändert sind. Dies deutet auf seine Verwendung in der neurologischen Forschung im Zusammenhang mit Autismus und anderen neurologischen Entwicklungsstörungen hin .

Arzneimittelforschung

Das Pyrrolidin-Gerüst, das Teil der Struktur dieser Verbindung ist, ist in der Arzneimittelforschung vielseitig einsetzbar. Es wurde verwendet, um Moleküle mit potenter Aktivität gegenüber bestimmten Rezeptoren wie RORγt zu entwickeln und unerwünschte Aktivität gegenüber anderen Rezeptoren wie dem Prägnan-X-Rezeptor (PXR) zu vermeiden .

Antikonvulsive Aktivität

Verbindungen, die mit 2-Methyl-6-(Pyrrolidin-1-yl)pyridin verwandt sind, haben eine vielversprechende antikonvulsive Aktivität gezeigt, die möglicherweise neue Wege für die Behandlung von Epilepsie und anderen Krampfanfällen bietet .

Rezeptor-Antagonismus

Derivate dieser Verbindung wirken als Antagonisten verschiedener Rezeptoren, darunter der Vanilloid-Rezeptor 1 und Modulatoren des Insulin-ähnlichen Wachstumsfaktor-1-Rezeptors. Dies deutet auf seine potenzielle Anwendung bei der Behandlung von Schmerzen, Diabetes und anderen Stoffwechselstörungen hin .

Enzyminhibition

Es wurde festgestellt, dass diese Verbindung eine breite Palette von Enzymen hemmt, was für die Entwicklung von Behandlungen für Krankheiten von Vorteil sein könnte, bei denen die Enzymregulation entscheidend ist, wie z. B. Krebs oder Stoffwechselstörungen .

Antioxidative Eigenschaften

Die antioxidativen Eigenschaften von Verbindungen, die 2-Methyl-6-(Pyrrolidin-1-yl)pyridin ähneln, deuten auf ihre Verwendung in der Forschung mit Schwerpunkt auf oxidativem Stress und damit verbundenen Krankheiten hin .

Antibakterielle Forschung

Seine antibakteriellen Eigenschaften wurden beschrieben, was auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika oder antibakterieller Mittel hindeutet .

Zellzyklusforschung

Für verwandte Verbindungen wurden Auswirkungen auf den Zellzyklus charakterisiert, was auf Anwendungen in der Krebsforschung hindeutet, bei denen die Manipulation des Zellzyklus eine wichtige therapeutische Strategie ist .

Zukünftige Richtungen

The future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyridine and pyrrolidine rings, could be of interest in drug discovery .

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is the neuronal nicotinic acetylcholine receptor (nAChR) . The α6 and α7 subunit-containing neuronal nAChRs are particularly responsive to this compound . The nAChRs play a crucial role in transmitting signals in the nervous system.

Mode of Action

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride acts as an agonist at the nAChR . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. The activation of these receptors leads to an influx of ions into the neuron, triggering a response.

Biochemical Pathways

The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can affect various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulate synaptic transmission, and affect cellular excitability . The exact downstream effects can vary depending on the specific type of nAChR and its location in the nervous system.

Pharmacokinetics

Similar compounds are known to be well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can have various effects at the molecular and cellular level. For instance, it can modulate neuronal excitability, influence neurotransmitter release, and affect synaptic plasticity . These changes can ultimately influence neural communication and processing.

Action Environment

The action, efficacy, and stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the state of the neuron (e.g., resting or firing), and the local ionic environment can all affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound.

Biochemische Analyse

Biochemical Properties

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with various enzymes, potentially inhibiting or activating them . These interactions can affect the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may also be observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride within cells and tissues are crucial for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which determine its localization and accumulation within the cell. These factors influence the compound’s overall effectiveness and function .

Subcellular Localization

2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is localized to specific subcellular compartments, which affects its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .

Eigenschaften

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALLOWAPJBLBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)

![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)